BocNH-PEG11-CH2COOH
Description
BocNH-PEG11-CH2COOH is a polyethylene glycol (PEG)-based linker featuring a tert-butoxycarbonyl (Boc)-protected amine group, an 11-unit PEG chain, and a terminal carboxylic acid. This compound is widely used in bioconjugation, drug delivery, and nanotechnology due to its amphiphilic properties, biocompatibility, and dual functional groups. The Boc group provides temporary protection for the amine during synthetic processes, while the carboxylic acid enables covalent coupling to amines via carbodiimide chemistry. Its extended PEG chain (11 ethylene oxide units) enhances water solubility and reduces immunogenicity in biological systems .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57NO15/c1-29(2,3)45-28(33)30-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27(31)32/h4-26H2,1-3H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYCVYLGCXBSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Ethanolamine Derivatives
A foundational step involves reacting 2-aminoethanol hydrochloride with Boc₂O in the presence of pyridine. This reaction, conducted at 0°C under an inert atmosphere, achieves a 90% yield of Boc-protected ethanolamine (Boc-NH-CH₂CH₂-OH). The use of pyridine as a base neutralizes HCl generated during the reaction, while low temperatures minimize side reactions such as oligomerization.
Tosylation of the Hydroxyl Group
Following Boc protection, the hydroxyl group of Boc-NH-CH₂CH₂-OH is activated for nucleophilic substitution. Tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0°C produces Boc-NH-CH₂CH₂-OTs in 85% yield. This intermediate’s stability allows for long-term storage, facilitating its use in subsequent PEG chain elongation.
Synthesis of the PEG11 Spacer
The PEG11 spacer is constructed through iterative coupling of ethylene glycol units, ensuring monodispersity. Two primary strategies dominate industrial and academic settings: nucleophilic substitution and Mitsunobu reactions.
Nucleophilic Substitution with Ethylene Glycol Derivatives
Boc-NH-CH₂CH₂-OTs undergoes nucleophilic displacement with ethylene glycol monomethyl ether derivatives. For example, reaction with HO-(CH₂CH₂O)₁₀-CH₂CH₂-OH in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 80°C yields Boc-NH-PEG11-OH after 24 hours. The high polarity of DMF enhances solubility, while Cs₂CO₃’s strong basicity drives the reaction to completion.
Mitsunobu Reaction for Ether Bond Formation
Alternatively, the Mitsunobu reaction couples Boc-NH-CH₂CH₂-OH with PEG derivatives using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method, conducted in tetrahydrofuran (THF) at room temperature, achieves 64–85% yields for PEG11 intermediates. The Mitsunobu route avoids tosylation but requires strict anhydrous conditions to prevent reagent decomposition.
Final Deprotection and Purification
Boc Group Removal
The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate. However, for BocNH-PEG11-CH₂COOH, deprotection is unnecessary unless further functionalization is required.
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes (20–50%). For large-scale production, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | Cs₂CO₃, DMF | Scalable, cost-effective | Requires high temperatures |
| Mitsunobu Reaction | 64–85 | DIAD, PPh₃ | Mild conditions, no tosylation | Sensitivity to moisture |
| Bromoacetic Alkylation | 60–75 | NaH, THF | Direct acid introduction | Steric hindrance with long PEG chains |
| Ester Hydrolysis | 90–95 | LiOH, THF/H₂O | High purity | Multi-step process |
Challenges and Optimization Strategies
PEG Chain Length and Steric Effects
Long PEG chains (e.g., PEG11) reduce reaction rates due to steric hindrance. Strategies include:
Chemical Reactions Analysis
Types of Reactions: BocNH-PEG11-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under mildly acidic conditions to form a free amine, which can then react with carboxyl groups or NHS esters to form stable amide bonds.
Esterification: The carboxylic acid group can react with hydroxyl groups to form ester bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Amide Bond Formation: Reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group for amide bond formation.
Esterification: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for esterification reactions.
Major Products:
Amides: Formed by the reaction of the free amine with carboxylic acids.
Esters: Formed by the reaction of the carboxylic acid group with hydroxyl groups.
Scientific Research Applications
BocNH-PEG11-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of BocNH-PEG11-CH2COOH involves its ability to form stable amide and ester bonds, which allows it to modify and conjugate with other molecules. The Boc-protected amino group provides a temporary protection that can be removed under specific conditions, enabling selective reactions. The carboxylic acid group can react with amines and hydroxyl groups to form stable bonds, facilitating the creation of complex structures and materials.
Comparison with Similar Compounds
Comparison with Similar PEG-Based Linkers
The following table compares BocNH-PEG11-CH2COOH with structurally analogous compounds, emphasizing differences in PEG length, functional groups, and applications.
Structural and Functional Differences
PEG Chain Length: this compound’s longer PEG chain (11 units) provides superior steric shielding and solubility compared to shorter analogs like Boc-NH-PEG2-COOH (2 units). This reduces non-specific binding in biological systems but may limit penetration into dense tissues . Shorter PEGs (e.g., PEG2 in Fmoc-NH-PEG2-CH2COOH) are preferred for applications requiring minimal spatial interference, such as peptide synthesis .
Protecting Groups :
- Boc vs. Fmoc : Boc is acid-labile (removed with TFA), whereas Fmoc requires basic conditions (piperidine). This compound is compatible with acid-sensitive substrates, while Fmoc derivatives are ideal for stepwise synthesis .
Terminal Functional Groups :
Critical Considerations for Use
Synthesis Challenges :
- Long PEG chains (e.g., PEG11) are prone to polydispersity, requiring stringent purification (e.g., HPLC) to achieve ≥95% purity .
- Boc deprotection may generate gaseous byproducts, necessitating controlled reaction conditions.
Storage and Stability :
- This compound is hygroscopic; store at −20°C under inert gas.
Regulatory Compliance :
- Meets standards for "peAenbHo AonyCTNMble KOHueHTpauNn" (permissible concentrations) in industrial applications, as outlined in regulatory frameworks .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing BocNH-PEG11-CH2COOH to ensure purity and structural integrity?
- Methodology :
- Synthesis : Use stepwise PEGylation with Boc-protected amine and carboxyl termini. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm coupling efficiency.
- Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM), followed by neutralization and dialysis to eliminate residual reagents.
- Characterization :
- PEG chain integrity : Analyze via MALDI-TOF for molecular weight distribution and NMR (¹H/¹³C) to confirm PEG spacer length and end-group functionality .
- Purity : Use reverse-phase HPLC with UV detection (220 nm for PEG absorption) and validate with mass spectrometry .
Q. How can this compound be utilized in bioconjugation protocols, and what experimental controls are necessary?
- Methodology :
- Heterobifunctional conjugation : Activate the carboxyl group (e.g., EDC/NHS coupling) to link with amine-bearing biomolecules (e.g., antibodies), while preserving the Boc-protected amine for subsequent functionalization.
- Controls :
- Blank reactions : Omit the linker to confirm conjugation specificity.
- Competitive assays : Use excess free carboxyl or amine groups to test binding efficiency.
- Validation : Characterize conjugates via SDS-PAGE (for protein-ligand complexes) or fluorescence resonance energy transfer (FRET) for real-time interaction monitoring .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound characterization data from different analytical techniques (e.g., NMR vs. MALDI-TOF)?
- Methodology :
- Cross-validation : Compare NMR integration ratios (e.g., PEG methylene protons vs. Boc-protected amine signals) with MALDI-TOF mass peaks. Discrepancies may arise from ionization biases in MALDI-TOF or solvent interactions in NMR.
- Statistical analysis : Apply regression models to correlate PEG chain length distributions across datasets. Use error bars to represent instrument-specific variability .
- Supplementary techniques : Employ size-exclusion chromatography (SEC) to assess hydrodynamic radius and confirm PEG spacer uniformity .
Q. What experimental designs are optimal for studying the structure-function relationship of this compound in drug delivery systems?
- Methodology :
- Controlled variables : Vary PEG chain length (n=11 vs. shorter/longer analogs) and measure pharmacokinetic parameters (e.g., circulation half-life, renal clearance) in murine models.
- In vitro/in vivo correlation : Use fluorescence labeling to track linker stability in serum vs. PBS buffers. Validate with LC-MS quantification of degradation products .
- Computational modeling : Simulate PEG hydration dynamics and steric effects on conjugate binding using molecular dynamics (MD) software (e.g., GROMACS) .
Q. How can researchers address ethical and reproducibility challenges when using this compound in interdisciplinary studies (e.g., nanomedicine)?
- Methodology :
- Ethical compliance : Adhere to institutional guidelines for biomaterial safety (e.g., cytotoxicity profiling per ISO 10993-5) and data transparency (e.g., publishing raw spectral data in supplementary files) .
- Reproducibility :
- Detailed protocols : Share step-by-step synthesis and characterization workflows via platforms like Protocols.io .
- Batch-to-batch validation : Use blinded third-party labs to replicate key findings (e.g., PEGylation efficiency) .
Data Analysis & Reporting Standards
Q. What statistical frameworks are recommended for analyzing variability in this compound’s bioconjugation efficiency?
- Methodology :
- Error sources : Quantify reagent lot variability (e.g., NHS ester activity), operator technique, and instrument calibration drift.
- Multivariate analysis : Apply ANOVA to isolate significant factors (e.g., pH, temperature) affecting conjugation yield.
- Uncertainty reporting : Use confidence intervals (95% CI) for yield measurements and document outliers using Grubbs’ test .
Q. How can researchers integrate this compound findings into broader literature on PEG-based linkers?
- Methodology :
- Systematic reviews : Use databases like Web of Science to map existing studies on PEG spacers, focusing on trends in stability, immunogenicity, and applications.
- Meta-analysis : Pool data from peer-reviewed studies to calculate average hydrodynamic radii or degradation rates for PEG11 vs. other lengths .
- Gaps identification : Highlight understudied areas (e.g., linker performance in acidic tumor microenvironments) in discussion sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
